1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide
Overview
Description
1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide is an ionic liquid that has garnered significant interest due to its unique properties. This compound is known for its high thermal stability, low volatility, and excellent electrochemical stability, making it a promising candidate for various applications, particularly in the field of energy storage and electrochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide typically involves the reaction of 1-methylpyrrolidine with 2-methoxyethyl chloride to form 1-(2-methoxyethyl)-1-methylpyrrolidinium chloride. This intermediate is then reacted with lithium bis(fluorosulfonyl)imide to yield the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the purity of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although it is generally stable due to its ionic nature.
Reduction: Reduction reactions are less common but can occur under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Strong reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrrolidinium compounds .
Scientific Research Applications
1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide has several scientific research applications:
Energy Storage: It is used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and electrochemical stability.
Electrochemistry: The compound is employed in various electrochemical applications, including supercapacitors and fuel cells.
Green Chemistry: Its low volatility and non-flammability make it an attractive solvent for green chemistry applications.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide primarily involves its ability to stabilize ions in solution. The bis(fluorosulfonyl)imide anion provides a stable environment for cations, enhancing the overall ionic conductivity and stability of the electrolyte solutions. This stabilization is crucial for its effectiveness in energy storage applications .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium Bis(fluorosulfonyl)imide: Similar in terms of ionic liquid properties but differs in the cation structure.
N-Methoxyethyl-N-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Shares the pyrrolidinium cation but has a different anion.
Uniqueness
1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide is unique due to its combination of the methoxyethyl group and the bis(fluorosulfonyl)imide anion. This combination provides a balance of high ionic conductivity, thermal stability, and electrochemical stability, making it particularly suitable for advanced energy storage applications .
Properties
IUPAC Name |
bis(fluorosulfonyl)azanide;1-(2-methoxyethyl)-1-methylpyrrolidin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO.F2NO4S2/c1-9(7-8-10-2)5-3-4-6-9;1-8(4,5)3-9(2,6)7/h3-8H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTKRUXLKWRXSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235234-47-5 | |
Record name | 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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